N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline
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Overview
Description
N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline is a chemical compound known for its distinctive structure, which includes an imine group (–N=CH–) and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline typically involves the condensation of N,N-diethylaniline with 4-phenoxybenzaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: The major products are often the corresponding nitro or hydroxyl derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline exerts its effects is primarily through its interaction with cellular proteins and enzymes. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function. This interaction can disrupt cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
- N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline
- N,N-diethyl-4-[(4-chlorophenyl)iminomethyl]aniline
- N,N-diethyl-4-[(4-nitrophenyl)iminomethyl]aniline
Comparison: N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, and nitro analogs, the phenoxy derivative may exhibit different solubility, stability, and interaction with biological targets, making it a compound of interest for further research.
Properties
CAS No. |
6668-45-7 |
---|---|
Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline |
InChI |
InChI=1S/C23H24N2O/c1-3-25(4-2)21-14-10-19(11-15-21)18-24-20-12-16-23(17-13-20)26-22-8-6-5-7-9-22/h5-18H,3-4H2,1-2H3 |
InChI Key |
QDFDRRVKHZWMIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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